- A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

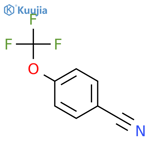

Cas no 93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine)

![1-[4-(trifluoromethoxy)phenyl]methanamine structure](https://es.kuujia.com/scimg/cas/93919-56-3x500.png)

1-[4-(trifluoromethoxy)phenyl]methanamine Propiedades químicas y físicas

Nombre e identificación

-

- (4-(Trifluoromethoxy)phenyl)methanamine

- 4-(Trifluoromethoxy)benzylamine

- [4-(trifluoromethoxy)phenyl]methanamine

- 1-[4-(Trifluoromethoxy)phenyl]methanamine

- p-(Trifluoromethoxy)benzylamine

- ((4-(Trifluoromethoxy)phenyl)methyl)amine

- Benzenemethanamine, 4-(trifluoromethoxy)-

- 4-trifluoromethoxybenzylamine

- 4-(trifluoromethoxy)benzyl amine

- p-trifluoromethoxybenzylamine

- DBGROTRFYBSUTR-UHFFFAOYSA-N

- [4-(trifluoromethoxy)phenyl]methylamine

- p-trifluoromethoxybenzyl amine

- Pu

- 4-(Trifluoromethoxy)benzenemethanamine (ACI)

- 4-(Trifluoromethoxy)benzylamine,98%

- (4-trifluoromethoxyphenyl)methanamine

- DB-057449

- EN300-25596

- SY016916

- J-513899

- 93919-56-3

- 4-trifluoromethoxy-benzyl amine

- AKOS000264340

- Z212046238

- 4trifluoromethoxy-benzylamine

- MFCD00061237

- QKEQESHKCJUQDA-UHFFFAOYSA-N

- [4-(Trifluoromethoxy)phenyl]methanamine #

- CS-W013220

- NS00064264

- 4-(trifluoromethoxy)-benzylamine

- BDBM626121

- Q27452013

- P-(TRIFLUOROMETHOXY)BENZYL AMINE

- 1FD

- CK1122

- 4-trifluormethoxy-benzylamine

- CHEMBL216733

- EINECS 300-040-1

- F2145-0705

- 4-trifluoromethoxy-benzylamine

- [4-(trifluoromethoxy)benzyl]amine

- 4-(trifluormethoxy)-benzylamine

- 4-trifluoromethoxy benzylamine

- STK503677

- 4-(Trifluoromethoxy)benzylamine, 95%

- ALBB-006030

- FS-1027

- DTXSID20239895

- AC-2348

- SCHEMBL106741

- 4-trifluoromethoxybenzyl amine

- 1-[4-(trifluoromethoxy)phenyl]methanamine

-

- MDL: MFCD00061237

- Renchi: 1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2

- Clave inchi: DBGROTRFYBSUTR-UHFFFAOYSA-N

- Sonrisas: FC(OC1C=CC(CN)=CC=1)(F)F

- Brn: 8200624

Atributos calculados

- Calidad precisa: 191.05600

- Masa isotópica única: 191.056

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 152

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 35.2

- Carga superficial: 0

Propiedades experimentales

- Color / forma: colorless liquid

- Denso: 1.252 g/mL at 25 °C(lit.)

- Punto de fusión: No data available

- Punto de ebullición: 57-60 °C/10 mmHg(lit.)

- Punto de inflamación: Fahrenheit: 172.4 ° f

Celsius: 78 ° c - índice de refracción: n20/D 1.452(lit.)

- PSA: 35.25000

- Logp: 2.74420

- Disolución: Not determined

- Sensibilidad: Air Sensitive

1-[4-(trifluoromethoxy)phenyl]methanamine Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:UN2735

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36/37/39

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:III

- Términos de riesgo:R36/37/38

- Nivel de peligro:8

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

- Categoría de embalaje:III

- Período de Seguridad:8

1-[4-(trifluoromethoxy)phenyl]methanamine Datos Aduaneros

- Código HS:2922199090

- Datos Aduaneros:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-[4-(trifluoromethoxy)phenyl]methanamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 001408-1g |

4-(Trifluoromethoxy)benzylamine |

93919-56-3 | 97% | 1g |

$9.00 | 2024-07-19 | |

| Enamine | EN300-25596-0.1g |

[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-25596-5.0g |

[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 95.0% | 5.0g |

$29.0 | 2025-02-20 | |

| Enamine | EN300-25596-100.0g |

[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 95.0% | 100.0g |

$173.0 | 2025-02-20 | |

| TRC | T895935-50g |

p-Trifluoromethoxybenzylamine |

93919-56-3 | 50g |

$133.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D641520-5g |

4-(TRIFLUOROMETHOXY)BENZYLAMINE |

93919-56-3 | 97% | 5g |

$250 | 2024-06-05 | |

| Apollo Scientific | PC7438S-5g |

4-(Trifluoromethoxy)benzylamine |

93919-56-3 | 96% | 5g |

£10.00 | 2024-05-25 | |

| Life Chemicals | F2145-0705-1g |

4-(Trifluoromethoxy)benzylamine |

93919-56-3 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D641520-25g |

4-(TRIFLUOROMETHOXY)BENZYLAMINE |

93919-56-3 | 97% | 25g |

$380 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WB322-1g |

1-[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 98% | 1g |

68.0CNY | 2021-07-15 |

1-[4-(trifluoromethoxy)phenyl]methanamine Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives, Nature Catalysis, 2022, 5(1), 20-29

Synthetic Routes 3

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt

- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

- Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines, Angewandte Chemie, 2019, 58(15), 5064-5068

Synthetic Routes 5

- Cobalt-Catalyzed Hydrogenative Transformation of Nitriles, ACS Catalysis, 2021, 11(22), 13761-13767

Synthetic Routes 6

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C

- New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking, Journal of Medicinal Chemistry, 2006, 49(21), 6197-6208

Synthetic Routes 7

- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity, European Journal of Medicinal Chemistry, 2017, 125, 41-48

Synthetic Routes 8

- Thiadiazines and their preparation and use as insecticidal and acaricidal agents, European Patent Organization, , ,

Synthetic Routes 9

- Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines, Chemical Science, 2022, 13(36), 10914-10922

Synthetic Routes 10

- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines, Chemical Science, 2020, 11(11), 2973-2981

Synthetic Routes 11

- Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines, Nature Communications, 2018, 9(1), 1-12

Synthetic Routes 12

1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt

- Platinum-(phosphinito-phosphinous acid) complexes as bi-talented catalysts for oxidative fragmentation of piperidinols: an entry to primary amines, RSC Advances, 2019, 9(65), 37825-37829

Synthetic Routes 13

1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C

- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines, Nature Communications, 2019, 10(1), 1-9

Synthetic Routes 14

1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C

- Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies, Organic & Biomolecular Chemistry, 2016, 14(45), 10599-10619

Synthetic Routes 15

- Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis, Science (Washington, 2022, 376(6600), 1433-1441

1-[4-(trifluoromethoxy)phenyl]methanamine Raw materials

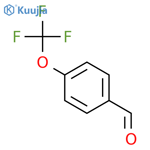

- 4-(Trifluoromethoxy)benzaldehyde

- 4-(Trifluoromethoxy)benzonitrile

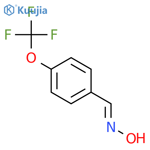

- 4-(Trifluoromethoxy)benzaldoxime

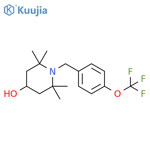

- 2,2,6,6-Tetramethyl-1-[[4-(trifluoromethoxy)phenyl]methyl]-4-piperidinol

1-[4-(trifluoromethoxy)phenyl]methanamine Preparation Products

1-[4-(trifluoromethoxy)phenyl]methanamine Literatura relevante

-

Xiuniang Tan,Jianling Zhang,Jinbiao Shi,Xiuyan Cheng,Dongxing Tan,Bingxing Zhang,Lifei Liu,Fanyu Zhang,Buxing Han,Lirong Zheng Sustainable Energy Fuels 2020 4 2823

-

Xiuyan Cheng,Jianling Zhang,Yufei Sha,Mingzhao Xu,Ran Duan,Zhuizhui Su,Jialiang Li,Yanyue Wang,Jingyang Hu,Bo Guan,Buxing Han Nanoscale 2022 14 9762

93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine) Productos relacionados

- 177842-14-7(1-[4-(difluoromethoxy)phenyl]methanamine)

- 887595-84-8({[3-(trifluoromethoxy)phenyl]methyl}hydrazine)

- 93071-75-1(1-[3-(trifluoromethoxy)phenyl]methanamine)

- 244022-71-7(1-[3-(difluoromethoxy)phenyl]methanamine)

- 175205-64-8(1-[2-(trifluoromethoxy)phenyl]methanamine)

- 1187929-30-1(N-Methyl-1-3-(trifluoromethoxy)phenylmethanamine)

- 51887-20-8(4-Trifluoromethoxybenzylhydrazine dihydrochloride)

- 2229503-87-9(tert-butyl N-1-(4-methoxynaphthalen-1-yl)-2-oxoethylcarbamate)

- 1806989-67-2(6-(Difluoromethyl)-3-methoxy-2-methylpyridine-4-methanol)

- 2229158-24-9(5-2-(1-hydroxycyclopropyl)ethyl-3-methoxybenzene-1,2-diol)